molecular formula C24H19F3N2O2S B2645774 N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide CAS No. 865658-37-3

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide

Cat. No. B2645774
CAS RN: 865658-37-3
M. Wt: 456.48
InChI Key: AALBLXLMAPFFEQ-ZHACJKMWSA-N
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Description

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide is a useful research compound. Its molecular formula is C24H19F3N2O2S and its molecular weight is 456.48. The purity is usually 95%.
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Scientific Research Applications

Spatial Orientation and Structural Aspects

Amide derivatives, similar in structure to N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide, demonstrate interesting spatial orientations and bonding behaviors. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide configuration with a tweezer-like geometry, forming a channel-like structure through weak C–H⋯π and C–H⋯O interactions. Additionally, salts of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide showcase diverse shapes ranging from concave to S-shaped geometries depending on their protonation state, indicating a complex interplay between molecular structure and bonding (Kalita & Baruah, 2010).

Host-Guest Chemistry and Fluorescence Properties

Amides containing isoquinoline, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, interact intriguingly with mineral acids and aromatic diols, leading to formations like gels, crystalline salts, and host–guest complexes. These interactions are highly specific to the structural nature of the amides and the acids/diols involved. The fluorescence properties of these complexes are notably affected by these interactions, showing that such amide derivatives can have potential applications in sensing, molecular recognition, or material science (Karmakar et al., 2007).

Application in Synthesis and Catalysis

Certain amides, structurally related to this compound, have been utilized as intermediates in synthetic chemistry and catalysis. For instance, N-(2-Hydroxyphenyl)acetamide is an intermediate for antimalarial drugs, and its synthesis involves specific catalytic processes and optimization of reaction parameters, showing the potential utility of such compounds in drug synthesis and other chemical processes (Magadum & Yadav, 2018).

properties

IUPAC Name

N-acetyl-N-[2-[(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2S/c1-14(30)29(15(2)31)21-9-4-3-6-16(21)10-11-20-17-12-13-32-23(17)18-7-5-8-19(22(18)28-20)24(25,26)27/h3-11H,12-13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBLXLMAPFFEQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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